molecular formula C16H18N6 B2995628 N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide CAS No. 577791-34-5

N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

Cat. No. B2995628
CAS RN: 577791-34-5
M. Wt: 294.362
InChI Key: YPORFSMUOOITPH-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is a useful research compound. Its molecular formula is C16H18N6 and its molecular weight is 294.362. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is a derivative of sulfonamides . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthetase, which is crucial for the synthesis of folic acid . Folic acid is essential for the growth and survival of bacteria, making it an effective target for antibacterial agents .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme . This prevents PABA from binding, thereby inhibiting the synthesis of folic acid and ultimately leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This leads to a deficiency of folic acid in the bacteria, which is necessary for the synthesis of nucleic acids and proteins . As a result, the bacteria cannot grow or reproduce, leading to their eventual death .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be affected by factors such as the presence of food in the stomach, the pH of the gastrointestinal tract, and individual variations in metabolism .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By blocking the synthesis of folic acid, the compound prevents the bacteria from producing the nucleic acids and proteins they need to grow and divide . This leads to a decrease in the number of bacteria, helping to clear the bacterial infection .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of the compound and potentially its efficacy . The compound’s stability could also be affected by factors such as temperature and light .

properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-11-10-12(2)20-16(19-11)21-15(17)22-14(8-9-18-22)13-6-4-3-5-7-13/h3-7,9-10,14H,8H2,1-2H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPORFSMUOOITPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2C(CC=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N2C(CC=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

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